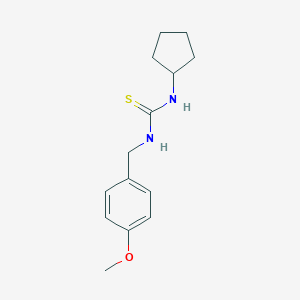![molecular formula C19H25N3O4S B216429 Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate, also known as ETC-159, is a drug compound that has been synthesized and studied for its potential therapeutic applications. In
Wirkmechanismus
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate works by inhibiting the activity of a protein called porcupine, which is involved in the production of Wnt proteins. Wnt proteins are signaling molecules that play a role in cell growth and differentiation. In cancer cells, the overproduction of Wnt proteins can lead to uncontrolled cell growth and the spread of cancer. By inhibiting porcupine, Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate can reduce the production of Wnt proteins and slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate can inhibit the production of Wnt proteins and reduce cell growth and proliferation. In addition, Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been shown to reduce inflammation in the gut and reduce the production of scar tissue in the liver. Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has also been shown to have an effect on the immune system, where it can reduce the production of certain cytokines that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate in lab experiments is that it is a highly specific inhibitor of porcupine, which makes it a useful tool for studying the role of Wnt proteins in various diseases. However, one limitation of using Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate. One area of research is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to study its potential use in other diseases, such as Alzheimer's disease, where Wnt proteins have been shown to play a role. In addition, there is a need for further research on the safety and toxicity of Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate, particularly in long-term studies.
Synthesemethoden
The synthesis of Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves several steps starting from commercially available starting materials. The synthesis starts with the preparation of 4-(4-aminobenzoic acid)ethyl ester, which is then reacted with tetrahydrofuran-2-carbonyl chloride to form 4-({[4-(tetrahydrofuran-2-ylcarbonyl)amino]benzoyl}oxy)ethyl 4-aminobenzoate. This intermediate is then reacted with piperazine and carbon disulfide to form the final product, Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate. The synthesis of Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer, where Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been shown to inhibit the activity of a protein called Wnt, which is involved in the growth and spread of cancer cells. Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has also been studied for its potential use in treating inflammatory bowel disease, where it has been shown to reduce inflammation in the gut. In addition, Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate has been studied for its potential use in treating liver fibrosis, a condition where scar tissue builds up in the liver and can lead to liver failure.
Eigenschaften
Produktname |
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate |
|---|---|
Molekularformel |
C19H25N3O4S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
ethyl 4-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H25N3O4S/c1-2-25-18(24)14-5-7-15(8-6-14)20-19(27)22-11-9-21(10-12-22)17(23)16-4-3-13-26-16/h5-8,16H,2-4,9-13H2,1H3,(H,20,27) |
InChI-Schlüssel |
AGKUBNXBWJATNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)



![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)



![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)


